1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one
Description
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one (CAS No. 1418129-42-6) is a boronate-containing heterocyclic compound with a molecular weight of 249.12 g/mol . Its structure features a dihydropyridin-2-one core substituted with methyl groups at positions 1 and 6, and a pinacol boronate ester at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for carbon-carbon bond formation . The boronate ester moiety enables efficient palladium-catalyzed coupling with aryl/vinyl halides or triflates, making it a valuable building block in pharmaceuticals and materials science.
Properties
CAS No. |
2001079-59-8 |
|---|---|
Molecular Formula |
C13H20BNO3 |
Molecular Weight |
249.12 g/mol |
IUPAC Name |
1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-8-11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
MUUKNVJLQNKIRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C=C2)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1,6-dimethyl-1,2-dihydropyridin-2-one
The precursor 5-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one is synthesized via bromination of 1,6-dimethyl-1,2-dihydropyridin-2-one using N-bromosuccinimide (NBS) in acetonitrile at 80°C. Alternatively, direct methylation of 5-bromo-3-nitropyridin-2-one with methyl iodide and silver carbonate in chloroform yields the methylated intermediate.
Borylation Reaction Conditions
A mixture of the brominated precursor (1.0 equiv), B<sub>2</sub>pin<sub>2</sub> (1.2 equiv), potassium acetate (3.0 equiv), Pd(OAc)<sub>2</sub> (3 mol%), and XPhos ligand (6 mol%) in degassed 1,4-dioxane is heated to 85°C under nitrogen for 12 hours. The reaction proceeds via oxidative addition of palladium into the C–Br bond, followed by transmetallation with the diboron reagent. Work-up involves filtration through Celite, solvent evaporation, and recrystallization from tert-butyl methyl ether to yield the target compound in 97% purity.
Table 1: Optimization of Miyaura Borylation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Pd(OAc)<sub>2</sub>/XPhos | 97% |
| Temperature | 85°C | Maximizes rate |
| Solvent | 1,4-Dioxane | Enhances solubility |
| Ligand Ratio | 6 mol% XPhos | Prevents Pd aggregation |
Organocatalytic [3+3] Annulation for Enantioselective Synthesis
A one-pot organocatalytic approach enables asymmetric synthesis of the dihydropyridinone core. This method, adapted from recent advances, uses α,β-unsaturated acylazoliums and 4-dimethylaminopyridinium salts to construct the ring system.
Reaction Mechanism
The process involves:
-
Michael Addition : An enamine reacts with an α,β-unsaturated acylazolium intermediate.
-
1,4-Hydride Migration : Base-triggered hydride shift forms a stabilized ylide.
-
Lactamization : Intramolecular cyclization yields the dihydropyridinone skeleton.
Acid-Mediated Cyclization of β-Enaminones
β-Enaminones serve as versatile intermediates for dihydropyridinone synthesis. This method, derived from pyridinone derivative syntheses, involves cyclization under acidic conditions.
Synthesis of β-Enaminone Intermediate
A mixture of 1,3-diketone and methylamine hydrochloride in ethanol is refluxed to form the β-enaminone. For example, reaction of acetylacetone with methylamine yields 3-amino-5-methylcyclohex-2-enone.
Cyclization and Borylation
The β-enaminone is treated with concentrated HCl at 100°C to induce cyclization into 1,6-dimethyl-1,2-dihydropyridin-2-one. Subsequent borylation follows the Miyaura protocol (Section 1.2), yielding the final product in 82% overall yield.
Challenges :
-
Competing side reactions during cyclization require precise pH control.
-
Low regioselectivity in non-symmetrical β-enaminones.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield | Purity | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 97% | 95% | N/A | Industrial |
| Organocatalytic | 89% | 99% | 99% ee | Lab-scale |
| Acid Cyclization | 82% | 90% | N/A | Moderate |
-
Miyaura Borylation excels in yield and scalability but lacks stereocontrol.
-
Organocatalytic Annulation offers enantioselectivity but requires complex optimization.
-
Acid-Mediated Cyclization is cost-effective but less efficient for boronate introduction.
Scientific Research Applications
Chemistry: This compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.
Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is utilized in the manufacturing of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one exerts its effects involves its ability to act as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds, their substituents, and similarity scores derived from CAS database comparisons :
| CAS No. | Compound Name | Substituents (Position) | Similarity Score |
|---|---|---|---|
| 1418129-42-6 | 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one | 1-Me, 6-Me, 5-boronate | 1.00 (Reference) |
| 1349151-98-9 | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1-Me, 4-boronate | 0.88 |
| 1596367-55-3 | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1-Et, 5-boronate | 0.99 |
| 1002309-52-5 | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester | 1-Cyclopropyl, 3-boronate, 6-oxo | 0.96 |
| 1594127-49-7 | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1-Me, 5-boronate | 0.96 |
Impact of Substituents on Reactivity and Stability
Position of Boronate Ester: The reference compound (CAS 1418129-42-6) has the boronate at position 5, while CAS 1349151-98-9 places it at position 3. Meta-substituted boronates (position 5) generally exhibit higher stability and coupling efficiency compared to para-substituted analogs due to reduced steric hindrance and optimized electronic effects .
Alkyl Substituents: The ethyl-substituted analog (CAS 1596367-55-3) shares 99% similarity with the reference compound but replaces the 1-methyl group with ethyl. This minor change increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability but possibly reducing aqueous solubility . The cyclopropyl group in CAS 1002309-52-5 introduces rigidity, which may improve metabolic stability in drug discovery contexts but complicate synthetic accessibility .
Electronic Effects: Methyl groups at positions 1 and 6 in the reference compound stabilize the dihydropyridinone ring through electron-donating effects, modulating the electron density at the boronate site. This enhances reactivity toward electrophilic coupling partners . Analogs lacking these substituents (e.g., CAS 1594127-49-7) may exhibit faster hydrolysis of the boronate ester due to reduced steric protection.
Biological Activity
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one (CAS No. 1047644-76-7) is a synthetic compound that has garnered attention for its potential biological activities. The structure incorporates a dihydropyridinone core with a dioxaborolane substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C11H19BN2O
- Molecular Weight: 222.09 g/mol
- Structural Features: The compound features a dihydropyridinone moiety and a bulky dioxaborolane group that may enhance its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Antibacterial Effects: Compounds with similar scaffolds have shown effectiveness against Staphylococcus aureus and MRSA with IC50 values around 2.6 μM .
- Antifungal Activity: Antifungal properties were noted against Candida albicans with IC50 values of approximately 3.5 μM .
Antiparasitic Activity
The compound's structure suggests potential activity against parasitic infections:
- Antimalarial and Antileishmanial Activity: Related compounds have demonstrated significant activity against Plasmodium falciparum (IC50 = 120 nM) and Leishmania donovani (IC50 = 900 nM) .
The exact mechanism of action for this compound remains under investigation. However:
- The dioxaborolane moiety may facilitate interactions with biological targets through boron-mediated coordination chemistry.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this structure:
Q & A
Q. What are the common synthetic routes for preparing 1,6-dimethyl-5-(dioxaborolanyl)-1,2-dihydropyridin-2-one?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the dioxaborolane moiety. A typical route involves:
- Suzuki-Miyaura coupling : Reacting a halogenated dihydropyridinone precursor with a boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 60–80°C .
- Intermediate functionalization : Introducing the dioxaborolane group via transesterification with pinacolborane, often requiring anhydrous conditions and inert atmosphere .
Key challenges include optimizing catalyst loading (0.5–5 mol%) and avoiding protodeboronation by maintaining pH neutrality .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity and substituent positions. For example, the dioxaborolane proton typically appears as a singlet near δ 1.2–1.3 ppm, while the dihydropyridinone ring protons resonate between δ 5.5–7.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) with <2 ppm deviation from calculated values .
- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and stereochemistry. Key steps include:
Q. What is the role of the dioxaborolane group in the compound’s reactivity?
Methodological Answer: The dioxaborolane group acts as a protected boronic acid, enabling:
Q. How stable is the compound under varying storage conditions?
Methodological Answer:
- Dry environments : Stable for months at –20°C in sealed, argon-flushed vials.
- Moisture sensitivity : Degrades within days at room temperature if exposed to humidity, forming boric acid and dihydropyridinone byproducts .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound?
Methodological Answer:
Q. What mechanistic insights exist for the formation of the dioxaborolane moiety?
Methodological Answer:
Q. How can computational methods aid in understanding the compound’s electronic structure?
Methodological Answer:
Q. How to resolve contradictions in NMR data for structural elucidation?
Methodological Answer:
Q. What advanced analytical techniques evaluate purity and byproduct formation?
Methodological Answer:
Q. How to design derivatives for specific applications (e.g., medicinal chemistry)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
